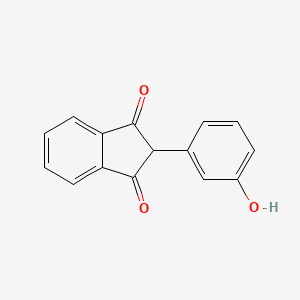![molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
1-bromo-2-[(1E)-2-nitroethenyl]benzene
Vue d'ensemble
Description
1-bromo-2-[(1E)-2-nitroethenyl]benzene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom and a nitro group attached to a styrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Nitrostyrene: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can be synthesized by the bromination of nitrostyrene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and copper(II) chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
- 1-bromo-2-[(1E)-2-nitroethenyl]benzene is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
β-Nitrostyrene: Similar in structure but lacks the bromine atom.
4-Nitrostyrene: Another nitrostyrene derivative with different substitution patterns.
Uniqueness:
- The presence of both bromine and nitro groups in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it more reactive compared to other nitrostyrene derivatives. This unique combination allows for a wider range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H6BrNO2 |
|---|---|
Poids moléculaire |
228.04 g/mol |
Nom IUPAC |
1-bromo-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
Clé InChI |
QKFDNZXJABSGIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

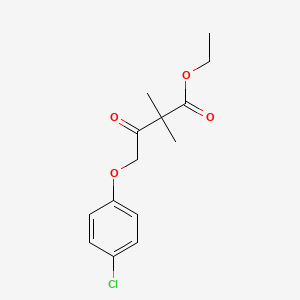
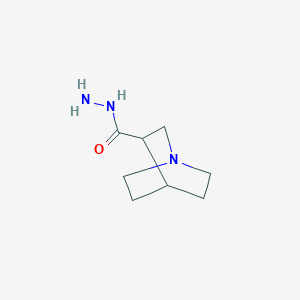
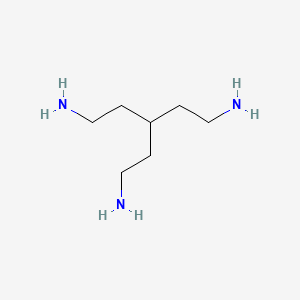
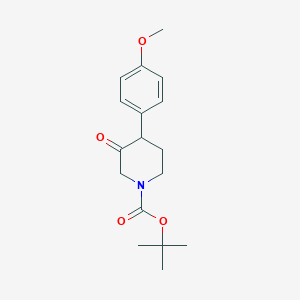

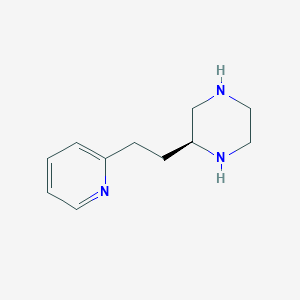
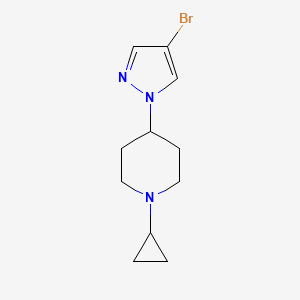

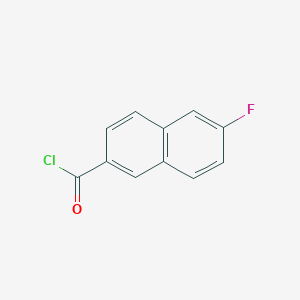
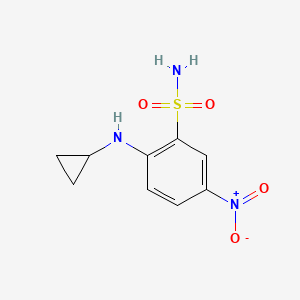
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)
